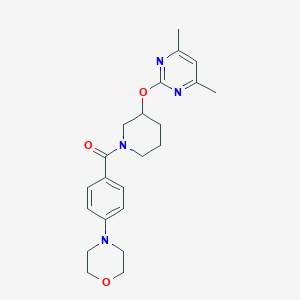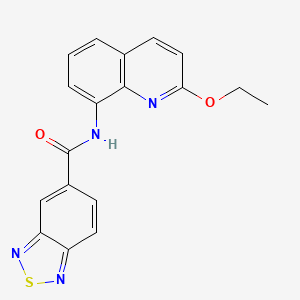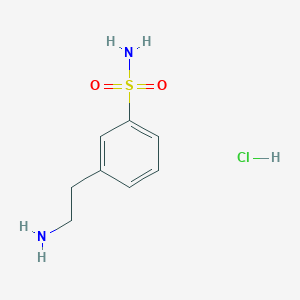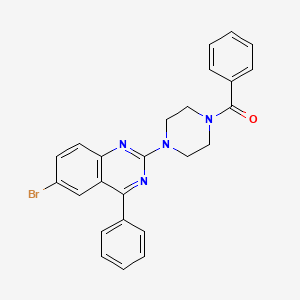
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxyphenyl group, a tetrahydropyran ring, and a piperidine moiety, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the methoxyphenyl intermediate:
Synthesis of the tetrahydropyran-piperidine intermediate: This involves the formation of a tetrahydropyran ring and its subsequent attachment to a piperidine ring.
Coupling of intermediates: The final step involves coupling the methoxyphenyl intermediate with the tetrahydropyran-piperidine intermediate to form the desired urea compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea can be compared with similar compounds such as:
1-(2-methoxyphenyl)-3-(piperidin-4-yl)methyl)urea: Lacks the tetrahydropyran ring, which may affect its chemical properties and biological activities.
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethyl)urea: Has an ethyl group instead of a methyl group, potentially altering its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-18-5-3-2-4-17(18)21-19(23)20-14-15-6-10-22(11-7-15)16-8-12-25-13-9-16/h2-5,15-16H,6-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFPZMNHLVSKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2448392.png)
![N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2448393.png)
![4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2448396.png)
![4-(2,5-Dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2448398.png)
![methyl 4-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2448399.png)
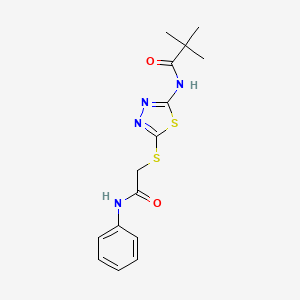
![1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one](/img/structure/B2448401.png)
